Potency Differentiation: WCK 771 MICs Against MRSA and QRSA Clinical Isolates vs. Levofloxacin and Moxifloxacin
Against a panel of bloodstream Gram-positive clinical isolates from a tertiary care hospital, WCK 771 (levonadifloxacin) demonstrated significantly lower MIC50/90 values against MRSA, QRSA, and MR-CoNS strains compared to levofloxacin and moxifloxacin [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC50/MIC90) |
|---|---|
| Target Compound Data | MIC50 = 0.5 mg/L, MIC90 = 1.0 mg/L |
| Comparator Or Baseline | Levofloxacin: MIC50 = 8 mg/L, MIC90 = 32 mg/L; Moxifloxacin: MIC50 = 2 mg/L, MIC90 = 8 mg/L |
| Quantified Difference | WCK 771 MIC90 is 32-fold lower than levofloxacin and 8-fold lower than moxifloxacin against these resistant Gram-positive pathogens. |
| Conditions | Blood stream clinical isolates (n=31) from a tertiary care hospital in Mumbai, India; CLSI M100 E29 guidelines. |
Why This Matters
This 8- to 32-fold improvement in MIC90 directly translates to a clinically meaningful increase in potency against multi-drug resistant pathogens where generic fluoroquinolones are ineffective.
- [1] Bakthavatchalam YD, Shankar A, Muniyasamy R, et al. In Vitro activity of a Novel Benzoquinolizine Antibiotic, Levonadifloxacin (WCK 771) against Blood Stream Gram-Positive Isolates from a Tertiary Care Hospital. J Global Infect Dis. (via DOAJ). doi:10.4103/jgid.jgid_10_21 View Source
